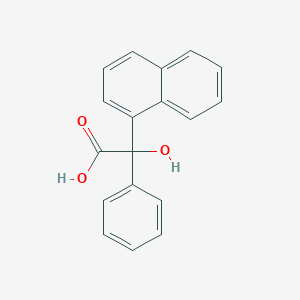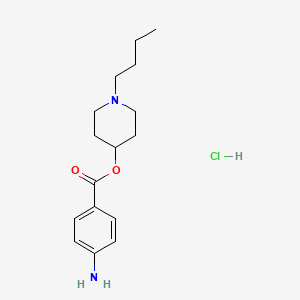
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound with the molecular formula C16H25ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a p-aminobenzoate moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the esterification of p-aminobenzoic acid with 1-butyl-4-piperidyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being released for use.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a local anesthetic and in the development of new therapeutic agents.
Industry: The compound is used in the formulation of various industrial products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets. The compound acts by inhibiting voltage-gated calcium channels in neurons, leading to a decrease in neuronal excitability. This action is similar to that of other local anesthetics, which block nerve impulse transmission by stabilizing the neuronal membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butamben: A local anesthetic with a similar structure but different pharmacological properties.
Procaine: Another local anesthetic that shares the p-aminobenzoate moiety but has a different alkyl group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific combination of a piperidine ring and a p-aminobenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
78219-14-4 |
|---|---|
Formule moléculaire |
C16H25ClN2O2 |
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
(1-butylpiperidin-4-yl) 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-3-10-18-11-8-15(9-12-18)20-16(19)13-4-6-14(17)7-5-13;/h4-7,15H,2-3,8-12,17H2,1H3;1H |
Clé InChI |
ONSZCJUEYOHXKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC(CC1)OC(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
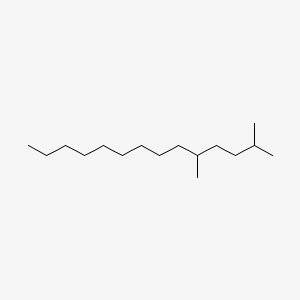
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
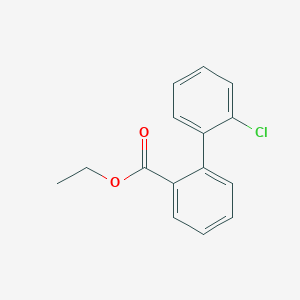
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
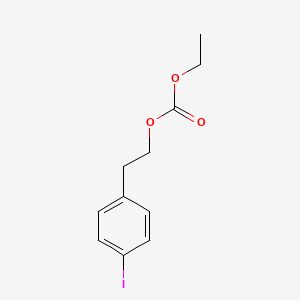
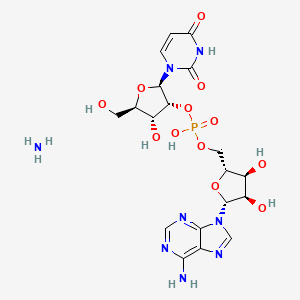
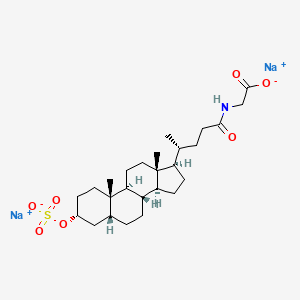
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
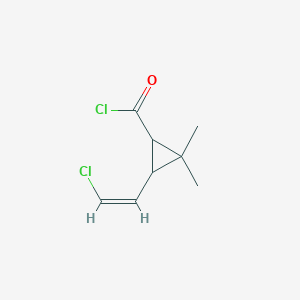
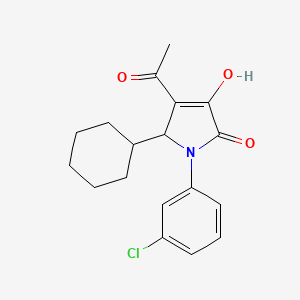
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
